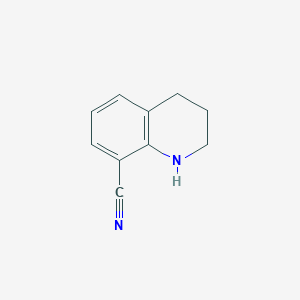1,2,3,4-Tetrahydroquinoline-8-carbonitrile
CAS No.: 50741-37-2
Cat. No.: VC3805811
Molecular Formula: C10H10N2
Molecular Weight: 158.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 50741-37-2 |
|---|---|
| Molecular Formula | C10H10N2 |
| Molecular Weight | 158.2 g/mol |
| IUPAC Name | 1,2,3,4-tetrahydroquinoline-8-carbonitrile |
| Standard InChI | InChI=1S/C10H10N2/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h1,3-4,12H,2,5-6H2 |
| Standard InChI Key | JUJMLCBLUFHZJG-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C(=CC=C2)C#N)NC1 |
| Canonical SMILES | C1CC2=C(C(=CC=C2)C#N)NC1 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The core structure of 1,2,3,4-tetrahydroquinoline-8-carbonitrile consists of a bicyclic system featuring a benzene ring fused to a partially hydrogenated pyridine ring. The saturation at positions 1–4 reduces aromaticity compared to fully unsaturated quinolines, altering electronic properties and reactivity. The cyano group at position 8 introduces strong electron-withdrawing effects, influencing both chemical behavior and intermolecular interactions .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₀N₂ | |
| Molecular Weight | 158.2 g/mol | |
| CAS Number | 939758-72-2 | |
| Predicted Density | 1.160 ± 0.06 g/cm³ | |
| Boiling Point | 368.6 ± 31.0 °C (Predicted) |
Synthesis and Manufacturing
Conventional Synthetic Routes
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Cyclization | Ethanol, NaOH, Ni-Al alloy | 35–40% | |
| Cyanation | CuCN, DMF, 120°C | 50–65% | |
| Purification | CH₂Cl₂/hexane recrystallization | – |
Challenges and Optimization
Disorder in the piperidine ring, as observed in related compounds like 6-bromo-1,2,3,4-tetrahydroquinoline-8-carbonitrile, complicates crystallization . Refinement strategies such as EXYZ and EADP constraints are employed to resolve positional ambiguities in methylene groups . Solvent selection (e.g., dichloromethane/hexane mixtures) improves crystal quality, critical for X-ray diffraction studies .
Applications in Drug Discovery and Material Science
Medicinal Chemistry
The tetrahydroquinoline scaffold is a privileged structure in kinase inhibitor design. For example, cyano-substituted analogs deactivate growth factor receptor tyrosine kinases by binding to ATP pockets . The nitrile group’s electron-withdrawing nature enhances interactions with catalytic lysine residues, a feature exploited in EGFR and VEGFR inhibitors .
Coordination Chemistry
Tetrahydroquinoline nitriles serve as ligands in organometallic complexes. The lone pair on the nitrile nitrogen coordinates to transition metals (e.g., Pd, Cu), facilitating catalytic cycles in cross-coupling reactions . Such complexes are pivotal in synthesizing pharmaceuticals and agrochemicals .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume